molecular formula C13H18N2O3S B2636181 N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide CAS No. 896308-79-5

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide

Cat. No.: B2636181
CAS No.: 896308-79-5
M. Wt: 282.36
InChI Key: UWPJTNADCKNTTB-UHFFFAOYSA-N
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Description

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide is a chemical compound with significant potential in various scientific research fields. This compound is known for its unique chemical structure and properties, which make it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

The synthesis of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves several steps. One common synthetic route includes the reaction of 3,4-dimethylphenylamine with a suitable pyrrolidinone derivative under specific conditions to form the desired product. The reaction conditions typically involve the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine or pyridine. Industrial production methods may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity.

Chemical Reactions Analysis

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride or sodium borohydride can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions with halogenated compounds, resulting in the formation of new sulfonamide derivatives.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., triethylamine, pyridine), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including bacterial infections and cancer.

    Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in bacterial cell wall synthesis, resulting in antibacterial effects. Additionally, it may interfere with signaling pathways in cancer cells, leading to apoptosis (programmed cell death) and inhibition of tumor growth.

Comparison with Similar Compounds

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide can be compared with other similar compounds, such as:

    N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3-methoxybenzamide: This compound has a similar pyrrolidinone core but differs in the substitution pattern on the benzene ring, which may result in different biological activities and chemical properties.

    N-(1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl)-3,4-dimethoxybenzenesulfonamide:

The uniqueness of this compound lies in its specific substitution pattern and the resulting chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[1-(3,4-dimethylphenyl)-5-oxopyrrolidin-3-yl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O3S/c1-9-4-5-12(6-10(9)2)15-8-11(7-13(15)16)14-19(3,17)18/h4-6,11,14H,7-8H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UWPJTNADCKNTTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2CC(CC2=O)NS(=O)(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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